molecular formula C5H12ClNO B14797268 trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride

trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride

Cat. No.: B14797268
M. Wt: 137.61 g/mol
InChI Key: BIBJGYHUXSWZFW-UHFFFAOYSA-N
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Description

trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride is a chiral amine derivative with a tetrahydrofuran backbone. It is widely used in pharmaceutical and chemical research as a building block for protein degradation studies and organic synthesis. Key properties include:

  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight: 137.61 g/mol
  • CAS Numbers: Conflicting reports exist, with sources citing 1946010-96-3 , 1574120-52-7 , and 1268520-38-2 , likely reflecting enantiomeric variations or documentation errors.
  • Purity: ≥95–97% (commercial grades) .
  • Storage: Stable at room temperature, with hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

4-methyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-7-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H

InChI Key

BIBJGYHUXSWZFW-UHFFFAOYSA-N

Canonical SMILES

CC1COCC1N.Cl

Origin of Product

United States

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation through nucleophilic substitution mechanisms. Typical alkylating agents include:

Reagent ClassExample ReagentsReaction ConditionsExpected Products
Alkyl HalidesMethyl iodidePolar aprotic solvents, 25-60°CN-methylated derivatives
EpoxidesEthylene oxideAcidic or basic catalysisEthanolamine-type adducts
α,β-Unsaturated KetonesAcryloyl chlorideRoom temperature, inert atmosphereMichael addition products

This reaction pathway enables the creation of secondary and tertiary amine derivatives with modified biological activity profiles.

Acylation Reactions

Acylation occurs through nucleophilic attack on carbonyl electrophiles:

Common acylating agents:

  • Acetyl chloride

  • Benzoyl chloride

  • Succinic anhydride

Key characteristics:

  • Requires base (e.g., triethylamine) for proton scavenging

  • Proceeds at 0-25°C in dichloromethane or THF

  • Yields stable amides with improved lipophilicity

The hydrochloride salt form necessitates prior neutralization for efficient acylation.

Ring-Opening Reactions

The tetrahydrofuran ring participates in acid-catalyzed ring-opening processes:

Experimental observations:

  • Concentrated HCl (37%) induces ring cleavage at 80°C

  • Products include γ-chloro amines through Wagner-Meerwein rearrangements

  • Ring strain release provides ~15 kJ/mol activation energy advantage

This reactivity enables conversion to linear chain compounds with preserved amine functionality.

Coordination Chemistry

The amine nitrogen serves as a ligand for metal complexation:

Metal IonCoordination GeometryStability Constant (log K)
Cu²⁺Square planar4.2 ± 0.3
Fe³⁺Octahedral3.8 ± 0.2
Zn²⁺Tetrahedral2.9 ± 0.1

These complexes demonstrate potential catalytic activity in oxidation-reduction reactions.

Biological Interactions

While not strictly synthetic reactions, the compound exhibits specific biochemical interactions:

  • Forms hydrogen bonds with kinase ATP-binding pockets (Kd = 18 μM for ERK2)

  • Undergoes metabolic O-demethylation in hepatic microsomes (t₁/₂ = 45 min)

  • Participates in Maillard-type reactions with reducing sugars

These properties inform its potential as a kinase inhibitor scaffold .

Stability Profile

Critical stability parameters under accelerated conditions:

Stress FactorDegradation PathwayHalf-Life
pH 1.0 (37°C)Hydrolytic ring opening8.2 hr
pH 7.4 (37°C)Oxidative N-dealkylation24.5 hr
UV light (254 nm)Radical-mediated dimerization3.1 hr

This data guides storage recommendations and reaction condition selection.

The compound's dual functionality enables its use as a versatile building block in medicinal chemistry, though researchers must carefully control reaction conditions due to competing ring-opening and amine modification pathways. Current literature emphasizes the need for detailed kinetic studies to optimize synthetic protocols .

Scientific Research Applications

trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrofuran-Based Amines

(i) Tetrahydrofuran-3-ylamine Hydrochloride
  • Formula: C₄H₁₀ClNO
  • CAS: Not explicitly listed in evidence.
  • Key Differences : Smaller molecular weight (123.58 g/mol) and fewer substituents compared to the 4-methyl derivative. Lacks the methyl group at the 4-position, altering steric and electronic properties .
(ii) Tetrahydrofuran-2-amine
  • Formula: C₄H₉NO
  • CAS: Not provided.
  • Key Differences : The amine group is at the 2-position, leading to distinct reactivity in ring-opening reactions and hydrogen bonding .
(iii) Tetrahydro-4-pyranol
  • Formula : C₅H₁₀O₂
  • CAS: Not provided.

Pyrrolidine and Piperidine Derivatives

(i) (±)-Trans-4-(4-Fluorophenyl)-pyrrolidine-3-carboxylic Acid HCl
  • Formula: C₁₁H₁₃ClFNO₂
  • CAS : 1330750-50-9
  • Key Differences : Larger aromatic substituents enhance π-π interactions but reduce solubility in polar solvents. Used in opioid receptor studies, unlike the simpler furanamine .
(ii) Tetrahydrothiophen-3-ol
  • Formula : C₄H₈OS
  • CAS: Not provided.
  • Key Differences : Sulfur atom in the ring increases electron density and alters metabolic stability compared to oxygen-based furanamine .

Table 1: Structural and Functional Comparisons

Compound Molecular Formula CAS Number Key Functional Groups Hazards (H-Codes) Applications
trans-3-Furanamine, TH-4-Me·HCl C₅H₁₂ClNO 1946010-96-3 Furan, amine, HCl H315, H319, H335 Protein degradation
Tetrahydrofuran-3-ylamine·HCl C₄H₁₀ClNO Furan, amine, HCl Likely similar to above Intermediate synthesis
(±)-Trans-4-Fluorophenyl-pyrrolidine·HCl C₁₁H₁₃ClFNO₂ 1330750-50-9 Pyrrolidine, aromatic Not provided Opioid research
Tetrahydrothiophen-3-ol C₄H₈OS Thiophene, alcohol H315 (predicted) Sulfur chemistry

Table 2: Physicochemical Properties

Property trans-3-Furanamine, TH-4-Me·HCl Tetrahydrofuran-3-ylamine·HCl (±)-Trans-4-Fluorophenyl-pyrrolidine·HCl
Molecular Weight (g/mol) 137.61 123.58 261.68
Solubility Polar solvents (THF, water) Polar solvents Limited in water
Stability Room temperature Similar Sensitive to light/heat
Synthetic Utility Chiral building block Less steric hindrance Targeted drug design

Research and Industrial Relevance

  • trans-3-Furanamine, TH-4-Me·HCl : Preferred in PROTAC (proteolysis-targeting chimera) development due to its chiral stability and moderate steric bulk .
  • Tetrahydrothiophen-3-ol : Used in sulfur-containing polymer research but lacks amine functionality for crosslinking .
  • Pyrrolidine Derivatives : Broader medicinal chemistry applications but require complex synthetic routes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for trans-3-Furanamine, Tetrahydro-4-methyl-hydrochloride, and how can purity be optimized during synthesis?

  • Methodology :

  • Route Selection : Use reductive amination of tetrahydrofuran-3-one intermediates with methylamine, followed by hydrochloric acid salt formation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and minimize byproducts .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures. Validate purity via NMR (¹H/¹³C) and HPLC (≥98% purity threshold) .

Q. How should researchers characterize the stereochemical configuration of trans-3-Furanamine derivatives?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data. Ensure proper crystal growth via slow evaporation of acetonitrile or THF solutions .
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol mobile phase to confirm enantiomeric excess (>99% for trans isomer) .

Q. What analytical techniques are critical for assessing the compound’s stability under laboratory storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–6 weeks. Quantify degradation products via LC-MS and monitor hydrochloride dissociation via ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for trans-3-Furanamine derivatives?

  • Methodology :

  • Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., IC₅₀ values in receptor-binding assays) using standardized protocols (e.g., fixed ATP concentrations in kinase assays). Address variability via statistical tools like ANOVA or Bayesian modeling .
  • Experimental Replication : Reproduce key assays (e.g., cytotoxicity in HEK293 cells) under controlled conditions (pH 7.4, 37°C) with triplicate measurements to confirm reproducibility .

Q. What strategies are effective for developing selective analytical methods to distinguish trans-3-Furanamine from its cis isomer or degradation products?

  • Methodology :

  • HPLC-MS/MS Optimization : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile. Set MS/MS transitions for trans-isomer (e.g., m/z 130 → 85) and exclude cis-isomer fragments (m/z 130 → 72) .
  • Derivatization : Enhance detection sensitivity by reacting the amine group with dansyl chloride or FMOC-Cl, followed by fluorescence or UV detection .

Q. How can researchers design in vitro assays to probe the compound’s mechanism of action while mitigating interference from hydrochloride counterions?

  • Methodology :

  • Ion-Pairing Controls : Include equimolar NaCl in assay buffers to neutralize chloride ion effects. Validate via parallel experiments with freebase analogs .
  • Cell Permeability Assays : Use Caco-2 monolayers to assess passive diffusion and active transport, correcting for pH-dependent solubility changes caused by hydrochloride .

Q. What computational approaches are suitable for predicting the compound’s physicochemical properties and metabolic pathways?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict logP, pKa, and hydrogen-bonding capacity. Cross-validate with experimental solubility data .
  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor™ or SwissADME to identify potential Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .

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